gamma-Cycloglutamyl phosphate

gamma-glutamate kinase substrate stereospecificity proline biosynthesis

Gamma-cycloglutamyl phosphate (also termed gamma-cis-cycloglutamyl phosphate or gamma-cyclo-Glu-P) is a conformationally restricted, phosphorylated glutamate analog that functions as a stabilized surrogate of the labile high-energy intermediate gamma-glutamyl phosphate. The compound is formed enzymatically by gamma-glutamate kinase (GK; EC 2.7.2.11) using cis-cycloglutamate as substrate and has been characterized as a non-reducible ligand of the downstream gamma-glutamyl phosphate reductase.

Molecular Formula C8H14NO7P
Molecular Weight 267.17 g/mol
CAS No. 122651-69-8
Cat. No. B039423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Cycloglutamyl phosphate
CAS122651-69-8
Synonymsgamma-cyclo-Glu-P
gamma-cycloglutamyl phosphate
Molecular FormulaC8H14NO7P
Molecular Weight267.17 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)(C(=O)OP(=O)(O)O)N)C(=O)O
InChIInChI=1S/C8H14NO7P/c9-8(7(12)16-17(13,14)15)3-1-2-5(4-8)6(10)11/h5H,1-4,9H2,(H,10,11)(H2,13,14,15)
InChIKeyQFSURJIHQUFCHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Cycloglutamyl Phosphate (CAS 122651-69-8) – Core Identity and Enzyme Substrate Profile for Proline Pathway Research


Gamma-cycloglutamyl phosphate (also termed gamma-cis-cycloglutamyl phosphate or gamma-cyclo-Glu-P) is a conformationally restricted, phosphorylated glutamate analog that functions as a stabilized surrogate of the labile high-energy intermediate gamma-glutamyl phosphate [1]. The compound is formed enzymatically by gamma-glutamate kinase (GK; EC 2.7.2.11) using cis-cycloglutamate as substrate and has been characterized as a non-reducible ligand of the downstream gamma-glutamyl phosphate reductase [2]. Its IUPAC name is 3-amino-3-[(phosphonooxy)carbonyl]cyclohexanecarboxylic acid, and its molecular formula is C8H14NO7P (MW 267.17 g/mol) [1].

Why Generic Glutamate Analogs Cannot Substitute for Gamma-Cycloglutamyl Phosphate in Mechanistic Studies of Proline Biosynthesis


Gamma-cycloglutamyl phosphate is not interchangeable with other glutamate-derived phosphate esters or simple glutamate analogs because its biological recognition is governed simultaneously by strict cis stereochemistry at the cyclohexane ring, the presence of a hydrolytically stabilized acyl-phosphate bond, and a demonstrated inability to undergo NADPH-dependent reduction [1][2]. The trans isomer is completely inert toward gamma-glutamate kinase, and the natural acyclic intermediate gamma-glutamyl phosphate is too labile to isolate, precluding its use as a tractable experimental tool. Consequently, procurement of the correct cis-isomer is essential for any assay that requires a stable, kinase-competent surrogate of the natural phospho-intermediate.

Gamma-Cycloglutamyl Phosphate – Quantifiable Differentiation Evidence Versus Closest Analogs


Stereochemical Discrimination: cis- vs. trans-Cycloglutamyl Phosphate at Gamma-Glutamate Kinase

Gamma-glutamate kinase exhibits absolute stereochemical discrimination between cis- and trans-cycloglutamate derivatives. The cis isomer (gamma-cycloglutamyl phosphate) is productively formed from cis-cycloglutamate and ATP, whereas the trans isomer shows no detectable interaction with the kinase [1]. This binary selectivity is explained by the requirement for a diequatorial conformation that only the cis form can adopt, mimicking the extended conformation of L-glutamate [1].

gamma-glutamate kinase substrate stereospecificity proline biosynthesis

Reductase Resistance: gamma-Cycloglutamyl Phosphate vs. Natural gamma-Glutamyl Phosphate

The natural intermediate gamma-glutamyl phosphate is rapidly reduced by the NADPH-dependent gamma-glutamyl phosphate reductase to yield glutamate gamma-semialdehyde. In contrast, gamma-cycloglutamyl phosphate is not a reducible substrate of the same reductase, although it retains the ability to bind the enzyme and form a ternary complex [1]. This functional uncoupling enables researchers to study kinase activity and kinase-reductase protein-protein interactions without the confounding consumption of the phosphorylated product by the reductase.

gamma-glutamyl phosphate reductase NADPH-dependent reduction mechanistic probe

Chemical Stability of the Acyl-Phosphate Bond: Cyclic Analog vs. Acyclic Natural Intermediate

Gamma-glutamyl phosphate, the natural acyclic intermediate, is a mixed anhydride (acyl-phosphate) that undergoes rapid spontaneous hydrolysis in aqueous solution (half-life on the order of seconds to minutes), rendering it impractical for isolation or direct assay. Gamma-cycloglutamyl phosphate incorporates the acyl-phosphate moiety within a cyclohexane ring, which sterically and conformationally shields the reactive center, conferring sufficient stability to permit chromatographic purification and characterization, as demonstrated by its original isolation and structural identification [1].

acyl-phosphate stability gamma-glutamyl phosphate analog isolable intermediate

Enzyme-ADP-Product Complex Formation: gamma-Cycloglutamyl Phosphate vs. L-Glutamate Turnover

When gamma-glutamate kinase acts on L-glutamate and ATP, the reaction proceeds to form ADP, 5-oxo-L-proline, and inorganic phosphate (Pi) via a labile gamma-glutamyl phosphate intermediate that is rapidly cyclized or hydrolyzed. With cis-cycloglutamate, the product gamma-cycloglutamyl phosphate cannot cyclize to an oxoproline analog, and a stable enzyme-ADP-cycloglutamyl phosphate complex accumulates. This was directly evidenced by the stoichiometric formation of the complex, which can be isolated and analyzed [1]. In contrast, the kinase's natural turnover with L-glutamate yields only about 10% hydroxamate formation relative to ATP cleavage, indicating rapid partitioning of the natural intermediate toward 5-oxoproline [1].

enzyme-ADP complex gamma-glutamate kinase mechanism ternary complex

Gamma-Cycloglutamyl Phosphate – High-Value Application Scenarios Grounded in Demonstrated Differentiation


Mechanistic Dissection of Gamma-Glutamate Kinase and Kinase-Reductase Coupling in Proline Biosynthesis

Researchers studying the two-step conversion of glutamate to glutamate gamma-semialdehyde require a substrate analog that uncouples kinase activity from reductase consumption. Gamma-cycloglutamyl phosphate satisfies this requirement because it is not reducible by the NADPH-dependent reductase, yet it still binds the reductase to form a ternary complex [1]. This enables stopped-flow, pre-steady-state kinetic measurements and equilibrium binding studies that would be impossible with the natural, short-lived gamma-glutamyl phosphate intermediate. Laboratories focused on plant osmoprotection, microbial proline metabolism, or human ALDH18A1 (P5CS) deficiency models are the primary adopters.

High-Throughput Screening for Gamma-Glutamate Kinase Inhibitors as Herbicide or Antimicrobial Leads

The plant and bacterial proline biosynthesis pathway is a validated target for herbicide and antimicrobial development. High-throughput screening campaigns require a stable, kinase-competent substrate that generates a quantifiable signal. Gamma-cycloglutamyl phosphate serves as a non-consumable, stable product standard for calibrating ADP-detection assays (e.g., ADP-Glo, fluorescence polarization), as it accumulates stoichiometrically without being further metabolized by the reductase [1]. Its commercial availability as a discrete, characterized reagent eliminates the need for users to perform enzymatic synthesis and purification in-house, reducing inter-laboratory variability in primary screening data.

Structural Biology of the Gamma-Glutamyl Kinase – Reductase Complex

Crystallographic and cryo-EM studies aimed at resolving the transient kinase-reductase complex require a trapped intermediate state. Gamma-cycloglutamyl phosphate forms a stable enzyme-ADP-cycloglutamyl phosphate complex that can be purified and concentrated for crystallization trials [1]. This complex represents a mechanistically relevant conformational state that cannot be captured using the natural substrates L-glutamate and ATP, which are rapidly turned over. Procurement of the pre-formed, high-purity compound enables direct co-crystallization or soaking experiments, accelerating structure-based design of pathway-specific inhibitors.

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